molecular formula C16H19NO4 B3034068 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one CAS No. 1353878-27-9

4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one

Cat. No.: B3034068
CAS No.: 1353878-27-9
M. Wt: 289.33 g/mol
InChI Key: WEQLMQPMEKVDJT-PHIMTYICSA-N
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Description

4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, which is a classical method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions can vary, but common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride . Industrial production methods often employ similar synthetic routes but may utilize more efficient and scalable processes to meet commercial demands.

Chemical Reactions Analysis

4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in oxidation reactions to form corresponding quinones or other oxidized products . Reduction reactions may involve the conversion of the chromenone moiety to dihydrochromenone derivatives . Substitution reactions can occur at different positions on the chromenone ring, leading to the formation of various substituted derivatives . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in various analytical techniques . In biology, it is studied for its potential antioxidant and anti-inflammatory properties . In medicine, it is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes and its potential use in drug development . Additionally, this compound has applications in the industrial sector, where it is used in the production of dyes, optical brighteners, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This compound may also exert its effects through antioxidant mechanisms, scavenging reactive oxygen species and reducing oxidative stress . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as 4-methyl-2H-chromen-2-one and 6,7-dihydroxy-4-methyl-2H-chromen-2-one . While these compounds share a common chromenone core structure, they differ in their substituents and functional groups, which can influence their chemical properties and biological activities. For example, 4-methyl-2H-chromen-2-one is known for its use as a fluorescent probe, while 6,7-dihydroxy-4-methyl-2H-chromen-2-one exhibits potent antioxidant and anti-inflammatory activities .

Properties

IUPAC Name

4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10-7-17(8-11(2)20-10)9-12-5-16(19)21-15-6-13(18)3-4-14(12)15/h3-6,10-11,18H,7-9H2,1-2H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLMQPMEKVDJT-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126460
Record name 2H-1-Benzopyran-2-one, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-7-hydroxy-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353878-27-9
Record name 2H-1-Benzopyran-2-one, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-7-hydroxy-, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-7-hydroxy-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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